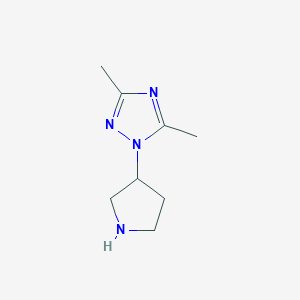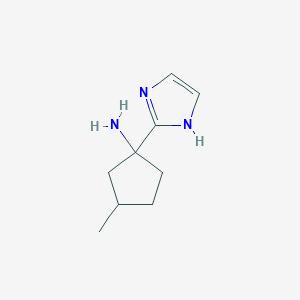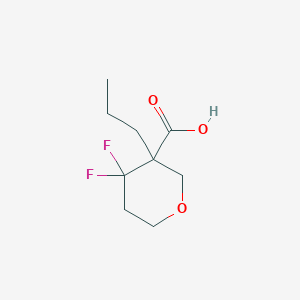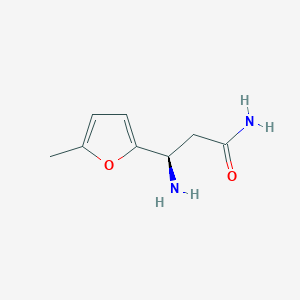
(3R)-3-Amino-3-(5-methylfuran-2-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(5-methylfuran-2-YL)propanamide is an organic compound characterized by the presence of an amino group, a furan ring, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(5-methylfuran-2-YL)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and ®-3-aminopropanoic acid.
Formation of Intermediate: The 5-methylfuran undergoes a reaction with a suitable reagent to introduce a functional group that can react with ®-3-aminopropanoic acid.
Coupling Reaction: The intermediate is then coupled with ®-3-aminopropanoic acid under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amides or amines.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(5-methylfuran-2-YL)propanamide involves its interaction with molecular targets such as enzymes or receptors. The amino group and furan ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
(3R)-3-Amino-3-(2-furyl)propanamide: Similar structure but with a furan ring instead of a methylfuran ring.
(3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness:
Functional Groups: The presence of the 5-methylfuran ring distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Stereochemistry: The (3R) configuration may result in unique interactions with biological targets compared to other stereoisomers.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(5-methylfuran-2-yl)propanamide |
InChI |
InChI=1S/C8H12N2O2/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m1/s1 |
Clave InChI |
SYSVJVPVHWFHOB-ZCFIWIBFSA-N |
SMILES isomérico |
CC1=CC=C(O1)[C@@H](CC(=O)N)N |
SMILES canónico |
CC1=CC=C(O1)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13305219.png)
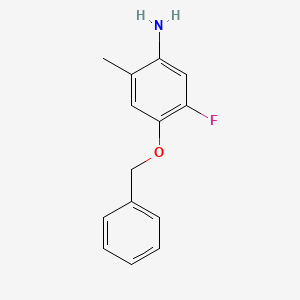
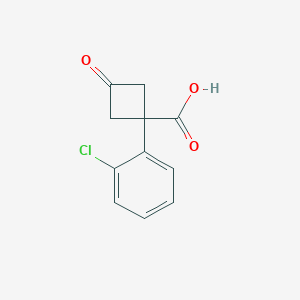

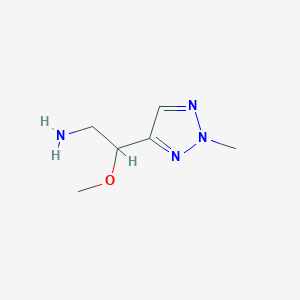
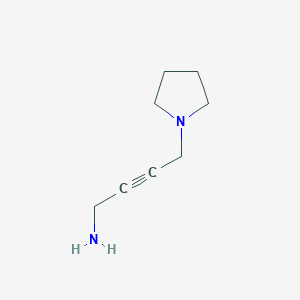
![(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13305266.png)


